molecular formula C11H12N2O2 B12997598 1-(2,6-Dimethoxyphenyl)-1H-imidazole

1-(2,6-Dimethoxyphenyl)-1H-imidazole

Cat. No.: B12997598
M. Wt: 204.22 g/mol
InChI Key: TYZQGRAWHCYDMR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2,6-Dimethoxyphenyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction typically proceeds as follows:

    Starting Materials: 2,6-dimethoxybenzaldehyde, glyoxal, ammonium acetate.

    Reaction Conditions: Acidic medium, typically using acetic acid.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imidazole ring or the methoxy groups, depending on the reaction conditions.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the electron-donating methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The methoxy groups and the imidazole ring play crucial roles in binding to the active site of the enzyme, leading to inhibition or activation of its activity.

Comparison with Similar Compounds

1-(2,6-Dimethoxyphenyl)-1H-imidazole can be compared with other similar compounds, such as:

    2,6-Dimethoxyphenol: This compound shares the 2,6-dimethoxyphenyl group but lacks the imidazole ring. It is used in antioxidant research and as a building block in organic synthesis.

    1-(2,4-Dimethoxyphenyl)-1H-imidazole: This compound has a similar structure but with different substitution patterns on the phenyl ring. It may exhibit different chemical and biological properties.

    1-(2,6-Dimethoxyphenyl)-2,2-difluoroethanone: This compound contains a difluoroethanone group instead of the imidazole ring. It is used in research related to fluorinated compounds and their applications.

The uniqueness of this compound lies in its combination of the 2,6-dimethoxyphenyl group and the imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)imidazole

InChI

InChI=1S/C11H12N2O2/c1-14-9-4-3-5-10(15-2)11(9)13-7-6-12-8-13/h3-8H,1-2H3

InChI Key

TYZQGRAWHCYDMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)N2C=CN=C2

Origin of Product

United States

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